N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with a tosylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodine.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and tosyl group contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine core but differ in the substituents attached to the ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but include an imidazo ring fused to the pyridine.
Uniqueness
N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both the tosylated pyrrolidine and the dimethyl-substituted pyridine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds mentioned .
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
N,6-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-12-4-5-17(21)16-10-11-18(19-3)20-14(16)2/h6-11,17H,4-5,12H2,1-3H3,(H,19,20) |
InChI Key |
ZUPZZALQHIRGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=C(C=C3)NC)C |
Origin of Product |
United States |
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